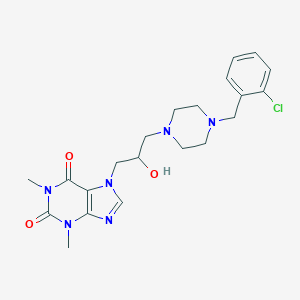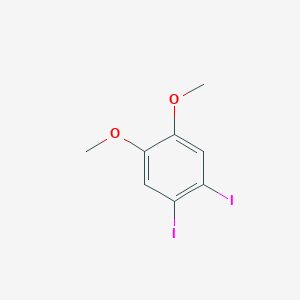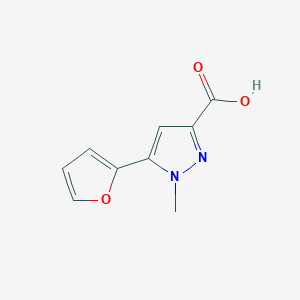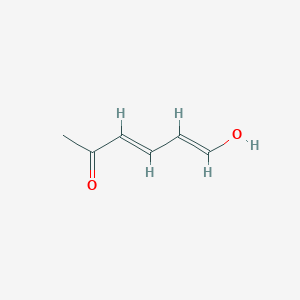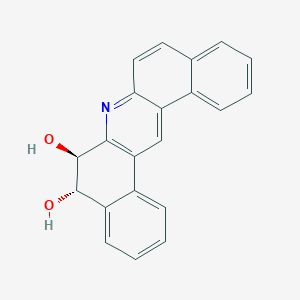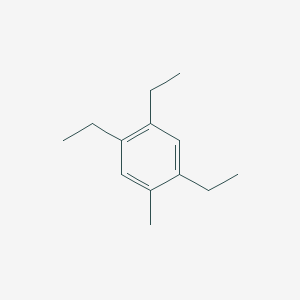
2,4,5-Triethyltoluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5-Triethyltoluene (TET) is a colorless liquid organic compound that belongs to the family of aromatic hydrocarbons. It is widely used in various industries, including petroleum, chemical, and pharmaceuticals, due to its unique chemical properties. TET is a versatile chemical compound that has a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of 2,4,5-Triethyltoluene is not fully understood. However, it is believed that 2,4,5-Triethyltoluene acts as a neurotoxin by interfering with the function of the nervous system. 2,4,5-Triethyltoluene has been shown to inhibit the release of neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood, appetite, and sleep.
Biochemical and Physiological Effects
2,4,5-Triethyltoluene has been shown to have a range of biochemical and physiological effects. In animal studies, 2,4,5-Triethyltoluene has been shown to cause liver damage, kidney damage, and changes in blood chemistry. 2,4,5-Triethyltoluene has also been shown to cause reproductive toxicity in male rats. In addition, 2,4,5-Triethyltoluene has been shown to have an effect on the immune system, with some studies suggesting that it may have immunosuppressive effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,5-Triethyltoluene has several advantages as a solvent in lab experiments. It has a low toxicity and is relatively easy to handle. 2,4,5-Triethyltoluene is also a good solvent for a wide range of compounds, including polar and nonpolar compounds. However, 2,4,5-Triethyltoluene has some limitations as a solvent. It has a relatively low boiling point, which can make it difficult to use in high-temperature reactions. In addition, 2,4,5-Triethyltoluene is not a good solvent for some compounds, including certain acids and bases.
Zukünftige Richtungen
There are several future directions for research on 2,4,5-Triethyltoluene. One area of research is the development of new synthesis methods for 2,4,5-Triethyltoluene that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of 2,4,5-Triethyltoluene and its effects on the nervous system. In addition, there is a need for further research on the biochemical and physiological effects of 2,4,5-Triethyltoluene, particularly in humans. Finally, there is a need for research on the potential uses of 2,4,5-Triethyltoluene in the development of new drugs and other compounds.
Conclusion
In conclusion, 2,4,5-Triethyltoluene is a versatile chemical compound that has a wide range of applications in scientific research. It is used as a solvent in the synthesis of various compounds, as a reference standard in gas chromatography and mass spectrometry, and as a model compound in the study of the metabolism of toluene in humans. 2,4,5-Triethyltoluene has several advantages as a solvent, including low toxicity and good solubility for a wide range of compounds. However, it also has some limitations, including a low boiling point and limited solubility for some compounds. Future research on 2,4,5-Triethyltoluene should focus on the development of new synthesis methods, the study of its mechanism of action, and the potential uses of 2,4,5-Triethyltoluene in the development of new drugs and other compounds.
Synthesemethoden
2,4,5-Triethyltoluene is synthesized by the alkylation of toluene with ethylene in the presence of a catalyst. The reaction is carried out at a high temperature and pressure, and the yield of 2,4,5-Triethyltoluene depends on the reaction conditions. 2,4,5-Triethyltoluene can also be synthesized by the reaction of 2,4,5-trichlorotoluene with sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
2,4,5-Triethyltoluene has a wide range of applications in scientific research. It is used as a solvent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. 2,4,5-Triethyltoluene is also used as a reference standard in gas chromatography and mass spectrometry. In addition, 2,4,5-Triethyltoluene is used as a model compound in the study of the metabolism of toluene in humans.
Eigenschaften
CAS-Nummer |
19961-08-1 |
|---|---|
Molekularformel |
C13H20 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
1,2,4-triethyl-5-methylbenzene |
InChI |
InChI=1S/C13H20/c1-5-11-9-13(7-3)12(6-2)8-10(11)4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
DNESHXZRWPOZTB-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1C)CC)CC |
Kanonische SMILES |
CCC1=CC(=C(C=C1C)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



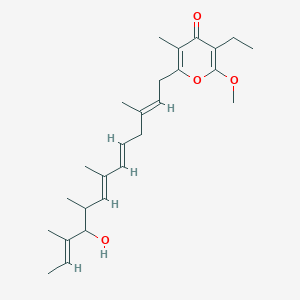




![methyl 2-[(1R,3aS,4S,7aS)-4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]propanoate](/img/structure/B11536.png)
